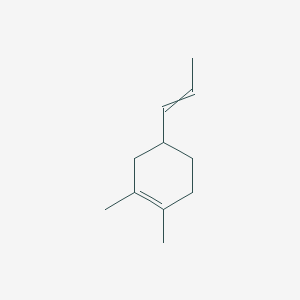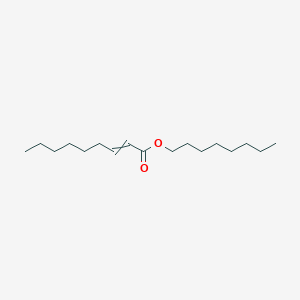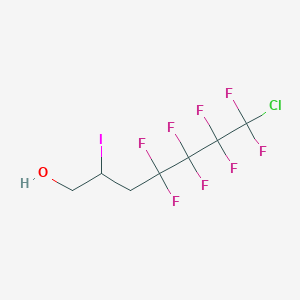
2-(Cyclohexa-1,5-dien-1-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexa-1,5-dien-1-yl)thiophene is a chemical compound that features a thiophene ring substituted with a cyclohexa-1,5-dien-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the cyclohexa-1,5-dien-1-yl group is a six-membered ring with two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,5-dien-1-yl)thiophene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the thiophene ring. Another method involves the condensation of thiophene derivatives with cyclohexadiene under specific conditions, such as the presence of a catalyst or under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(Cyclohexa-1,5-dien-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, resulting in a saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions to achieve substitution on the thiophene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
科学的研究の応用
2-(Cyclohexa-1,5-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of 2-(Cyclohexa-1,5-dien-1-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
類似化合物との比較
Similar Compounds
- Cyclohexa-2,5-dien-1-ylthiophene
- Cyclohexa-1,4-dien-1-ylthiophene
- Cyclohexa-1,3-dien-1-ylthiophene
Uniqueness
2-(Cyclohexa-1,5-dien-1-yl)thiophene is unique due to the specific positioning of the double bonds in the cyclohexadiene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
110214-15-8 |
|---|---|
分子式 |
C10H10S |
分子量 |
162.25 g/mol |
IUPAC名 |
2-cyclohexa-1,5-dien-1-ylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2 |
InChIキー |
BYCMYCQRDSEIHB-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C=C1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)






![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)



